p-Toluic acid, 3-(bis(2-chloroethyl)amino)-, 2-(diethylamino)ethyl ester
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Overview
Description
3-(Bis(2-chloroethyl)amino)-p-toluic acid 2-(diethylamino)ethyl ester is a complex organic compound known for its unique chemical properties and potential applications in various fields. This compound features a combination of chloroethyl and diethylamino groups, which contribute to its reactivity and versatility in chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bis(2-chloroethyl)amino)-p-toluic acid 2-(diethylamino)ethyl ester typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of p-toluic acid with bis(2-chloroethyl)amine under controlled conditions to form the intermediate 3-(Bis(2-chloroethyl)amino)-p-toluic acid. This intermediate is then esterified with 2-(diethylamino)ethanol in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(Bis(2-chloroethyl)amino)-p-toluic acid 2-(diethylamino)ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the removal of chlorine atoms.
Substitution: The chloroethyl groups can participate in nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
3-(Bis(2-chloroethyl)amino)-p-toluic acid 2-(diethylamino)ethyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Bis(2-chloroethyl)amino)-p-toluic acid 2-(diethylamino)ethyl ester involves its interaction with molecular targets, such as enzymes or receptors, leading to specific biochemical effects. The chloroethyl groups can form covalent bonds with nucleophilic sites in biomolecules, potentially disrupting their function. The diethylamino group may enhance the compound’s solubility and facilitate its transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
Bis(2-chloroethyl)amine: Shares the chloroethyl functional group but lacks the p-toluic acid and diethylaminoethyl ester components.
p-Toluic acid derivatives: Compounds with similar aromatic structures but different substituents.
Diethylaminoethyl esters: Compounds with the diethylaminoethyl ester group but different core structures.
Uniqueness
3-(Bis(2-chloroethyl)amino)-p-toluic acid 2-(diethylamino)ethyl ester is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial purposes.
Properties
CAS No. |
58278-35-6 |
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Molecular Formula |
C18H28Cl2N2O2 |
Molecular Weight |
375.3 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 3-[bis(2-chloroethyl)amino]-4-methylbenzoate |
InChI |
InChI=1S/C18H28Cl2N2O2/c1-4-21(5-2)12-13-24-18(23)16-7-6-15(3)17(14-16)22(10-8-19)11-9-20/h6-7,14H,4-5,8-13H2,1-3H3 |
InChI Key |
SUXXQPYIEOMRBY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=CC(=C(C=C1)C)N(CCCl)CCCl |
Origin of Product |
United States |
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